L-Palmitoylcarnitine (TFA)
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Overview
Description
L-Palmitoylcarnitine (TFA) is a long-chain acylcarnitine and a fatty acid metabolite. It plays a crucial role in the metabolism of fatty acids, particularly in the β-oxidation process within mitochondria. This compound is known for its involvement in the regulation of membrane molecular dynamics and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Palmitoylcarnitine (TFA) is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine. The reaction is typically facilitated by the enzyme carnitine O-palmitoyltransferase. The process involves the esterification of palmitoyl-CoA with L-carnitine, resulting in the formation of L-Palmitoylcarnitine .
Industrial Production Methods: Industrial production of L-Palmitoylcarnitine (TFA) involves large-scale enzymatic synthesis. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of bioreactors where the enzyme carnitine O-palmitoyltransferase is immobilized to catalyze the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions: L-Palmitoylcarnitine (TFA) undergoes various chemical reactions, including:
Oxidation: Involved in the β-oxidation pathway within mitochondria.
Hydrolysis: Can be hydrolyzed to release palmitic acid and L-carnitine.
Esterification: Formation of L-Palmitoylcarnitine from palmitoyl-CoA and L-carnitine.
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen and specific enzymes within the mitochondrial matrix.
Hydrolysis: Typically occurs in aqueous solutions with the presence of esterases.
Esterification: Catalyzed by carnitine O-palmitoyltransferase under physiological conditions.
Major Products Formed:
Oxidation: Produces acetyl-CoA, NADH, and FADH2.
Hydrolysis: Yields palmitic acid and L-carnitine.
Esterification: Results in the formation of L-Palmitoylcarnitine.
Scientific Research Applications
L-Palmitoylcarnitine (TFA) has a wide range of scientific research applications:
Mechanism of Action
L-Palmitoylcarnitine (TFA) exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process generates acetyl-CoA, which enters the tricarboxylic acid cycle to produce ATP. Additionally, L-Palmitoylcarnitine interacts with plasmin and tissue plasminogen activator, enhancing their enzymatic activities and contributing to its anti-coagulant properties .
Comparison with Similar Compounds
L-Carnitine: A precursor to L-Palmitoylcarnitine, involved in fatty acid transport and metabolism.
Palmitoyl-CoA: An intermediate in the synthesis of L-Palmitoylcarnitine, crucial for fatty acid metabolism.
Acetylcarnitine: Another acylcarnitine involved in the transport of acetyl groups into the mitochondria.
Uniqueness: L-Palmitoylcarnitine (TFA) is unique due to its long-chain fatty acid structure, which allows it to play a significant role in the β-oxidation of fatty acids. Its ability to potentiate the activities of plasmin and tissue plasminogen activator also distinguishes it from other acylcarnitines .
Properties
IUPAC Name |
(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;3-2(4,5)1(6)7/h21H,5-20H2,1-4H3;(H,6,7)/t21-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWCHUHDXGAHQ-ZMBIFBSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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